3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a bromophenyl group and a thiophene ring, which contribute to its unique chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in medicinal chemistry, particularly as potential pharmaceuticals due to their ability to interact with biological targets.
This compound can be synthesized through various chemical methods that utilize different reagents and conditions. The synthesis often involves the reaction of hydrazones or amidoximes with carboxylic acid derivatives, which are activated through specific reagents. The synthesis of oxadiazoles has been extensively documented in the literature, highlighting methods that yield high purity and efficiency.
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is classified as:
The synthesis of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be achieved through several methodologies:
The technical aspects of these methods involve careful control of temperature and reaction time, with purification techniques such as recrystallization or chromatography employed to isolate the final product. Yields can vary significantly based on the method used, with some protocols reporting yields upwards of 90% .
The molecular structure of 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole consists of:
The molecular formula is C10H7BrN2OS, with a molecular weight of approximately 273.14 g/mol. The compound exhibits distinct physical properties such as melting point and solubility that are critical for its characterization.
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
The reaction conditions (solvent choice, temperature) significantly affect the outcomes and yields of these transformations. For instance, using polar solvents may enhance nucleophilicity while non-polar solvents might favor electrophilic reactions.
The mechanism by which 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and inhibitory constants (IC50 values) are essential for understanding its efficacy as a pharmaceutical agent .
Relevant data on these properties should be collected from experimental studies or literature reviews.
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. The discovery of its photochemical rearrangement to other heterocyclic systems in the mid-20th century ignited sustained interest in its biological applications. The first therapeutic breakthrough emerged in the 1960s with Oxolamine, a 1,2,4-oxadiazole-containing cough suppressant that became the First-In-Class commercial drug featuring this heterocycle. This milestone validated the pharmacophoric utility of the 1,2,4-oxadiazole scaffold and catalyzed extensive medicinal chemistry exploration [1] [4].
The subsequent four decades witnessed systematic expansion of the 1,2,4-oxadiazole portfolio across therapeutic areas. Notable FDA-approved drugs incorporating this core include:
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Pharmaceuticals
Period | Therapeutic Breakthroughs | Clinical Applications |
---|---|---|
1960s | Oxolamine | Antitussive |
1970-2000 | Prenoxdiazine, Butalamine, Proxazole | Respiratory/Cardiovascular/GI Disorders |
2000-Present | Fasiplon, Pleconaril, Ataluren | Anxiety/Viral Infections/Genetic Disorders |
Natural product discoveries further enhanced the scaffold's credibility. In 2011, Phidianidines A and B—marine indole alkaloids featuring 1,2,4-oxadiazole rings—were isolated from the sea slug Phidiana militaris. These compounds demonstrated potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism against PTP1B and CXCR4 receptors. Another naturally occurring derivative, Quisqualic acid from Quisqualis indica seeds, exhibits selective affinity for metabotropic glutamate receptors (mGluRII/IV), positioning it as a lead compound for neurodegenerative disorders [1] [4]. The period from 2000–2022 saw a doubling of research publications on 1,2,4-oxadiazoles, reflecting their growing importance in addressing antimicrobial resistance, oncology targets, and central nervous system disorders [4].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere in drug design due to its strategic advantages over conventional carboxylic acid derivatives. This heterocycle exhibits near-perfect mimicry of ester and amide functionalities while conferring superior metabolic stability—a critical attribute for oral bioavailability and sustained pharmacological action. The bioisosteric equivalence arises from:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Carboxylic Acid Derivatives
Property | 1,2,4-Oxadiazole | Amide/Ester | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | High | Low → Moderate | Enhanced metabolic stability |
Dipole Moment | ~3.5 Debye | ~3.8 Debye | Preserved target interactions |
Hydrogen Bonding | Dual acceptor sites | Single acceptor | Tunable binding affinity |
π-Stacking Capacity | Enhanced | Moderate | Improved receptor engagement |
The hydrolytic resistance of 1,2,4-oxadiazoles constitutes their most valuable pharmaceutical asset. Unlike esters and amides, which are vulnerable to enzymatic cleavage by esterases and proteases, the heterocyclic core remains intact under physiological conditions. This property is exemplified in anti-Alzheimer drug candidates where oxadiazole-based inhibitors of acetylcholinesterase (AChE) maintain >90% stability in human plasma after 24 hours, while analogous amide derivatives degrade completely within 8 hours. The scaffold's versatility enables targeting of diverse enzymes and receptors, including kinase inhibitors where the oxadiazole serves as a hinge-binding motif, histone deacetylase (HDAC) inhibitors exploiting its zinc-chelating potential, and kappa opioid receptor (KOR) antagonists utilizing its planar aromatic surface for π-stacking interactions [4] [5]. Recent computational analyses demonstrate that 1,2,4-oxadiazoles improve blood-brain barrier penetration by reducing hydrogen-bond donor counts while maintaining optimal lipophilicity (cLogP 2–4), making them particularly valuable for neurotherapeutic development [5].
The strategic incorporation of bromophenyl and thiophenyl moieties at the 3- and 5-positions of the 1,2,4-oxadiazole ring enables precise modulation of bioactivity through steric, electronic, and pharmacokinetic mechanisms. The 4-bromophenyl group confers three principal advantages:
In anti-Alzheimer agents, 4-bromophenyl-substituted oxadiazoles demonstrate exceptional acetylcholinesterase (AChE) inhibition (IC50 15.8–121 nM), surpassing donepezil (IC50 123 nM) in potency. Molecular docking reveals that the bromine atom forms halogen bonds with catalytic triad residues (His447, Glu334), while the phenyl ring engages in T-shaped π-stacking with Trp86 in the enzyme's active site gorge. The electron-withdrawing nature of the bromine (Hammett σm = 0.39) also enhances metabolic stability by reducing electron density at the oxadiazole ring, thereby protecting against oxidative degradation [5].
The thiophen-2-yl substituent contributes complementary pharmacological enhancements:
Photoredox chemistry studies demonstrate that thiophene-containing oxadiazoles exhibit red-shifted absorption spectra (λmax 320–350 nm), suggesting applications in photopharmacology. Substituent effects follow distinct electronic patterns—electron-donating groups on thiophene (e.g., 5-methyl) increase electron density at the oxadiazole C5 position, strengthening hydrogen-bond acceptance, while electron-withdrawing groups (e.g., 5-carboxylate) enhance π-deficient character, improving stacking with aromatic residues. In antibacterial applications against Xanthomonas oryzae, thiophene-containing oxadiazoles display EC50 values of 19.44–28.82 μg/mL, significantly outperforming commercial agents bismerthiazol (77.46 μg/mL) and thiodiazole copper (99.31 μg/mL) [2] [6].
Table 3: Electronic and Biological Effects of Bromophenyl/Thiophenyl Substituents
Substituent | Electronic Properties | Key Biological Interactions | Target Applications |
---|---|---|---|
4-Bromophenyl | σm = 0.39 (moderate EWG); Hydrophobic parameter π = 1.96 | Halogen bonding; π-π stacking; Enhanced residence time in hydrophobic pockets | AChE inhibitors; Kinase modulators; CNS agents |
Thiophen-2-yl | Resonance donation (+R) at C2/C5; Polarizable S atom; Moderate lipophilicity (logP ~2.1) | Charge-transfer complexes; Coordination to metal ions; Hydrogen-bond acceptance | Antibacterials; Antifungals; Antivirals |
The molecular hybridization exemplified in 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole synergistically combines these attributes. Computational analyses predict favorable drug-likeness metrics: molecular weight 307.2 g/mol, cLogP 3.8, hydrogen bond acceptors 4, topological polar surface area 67.8 Ų—placing it within optimal CNS-penetrant chemical space. Quantum mechanical calculations indicate the bromophenyl-thiophene orientation creates an intramolecular dipole moment (4.2 D) that enhances target binding through electrostatic complementarity. This strategic fusion of electron-deficient (bromophenyl) and electron-rich (thiophene) systems across the oxadiazole core represents a sophisticated approach to balancing potency, selectivity, and pharmacokinetic parameters in next-generation drug design [2] [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0